molecular formula C11H15F2NO B13304169 [1-(3,5-Difluorophenyl)ethyl](2-methoxyethyl)amine

[1-(3,5-Difluorophenyl)ethyl](2-methoxyethyl)amine

Cat. No.: B13304169
M. Wt: 215.24 g/mol
InChI Key: OJFYOOBKGPTLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3,5-Difluorophenyl)ethyl](2-methoxyethyl)amine is a useful research compound. Its molecular formula is C11H15F2NO and its molecular weight is 215.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(3,5-Difluorophenyl)ethyl](2-methoxyethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(3,5-Difluorophenyl)ethyl](2-methoxyethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C11H15F2NO/c1-8(14-3-4-15-2)9-5-10(12)7-11(13)6-9/h5-8,14H,3-4H2,1-2H3

InChI Key

OJFYOOBKGPTLCE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)NCCOC

Origin of Product

United States

Foundational & Exploratory

spectroscopic data for 1-(3,5-Difluorophenyl)ethylamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1-(3,5-Difluorophenyl)ethylamine , a critical chiral building block in medicinal chemistry.

A Technical Guide for Structural Validation

  • Racemic: 321318-29-0[1]

  • (S)-Isomer: 444643-16-7[2]

  • (R)-Isomer: 321318-28-9

Executive Summary & Structural Logic

In drug development, the 1-(3,5-difluorophenyl)ethylamine scaffold serves as a bioisostere for non-fluorinated benzylamines, offering improved metabolic stability and lipophilicity. The presence of fluorine atoms at the meta positions (3 and 5) introduces unique electronic signatures observable across all spectroscopic modalities.

This guide provides a self-validating protocol for confirming the identity of this molecule, distinguishing it from regioisomers (e.g., 2,4-difluoro or 2,6-difluoro analogs) through specific coupling patterns in NMR and fragmentation pathways in MS.

Mass Spectrometry (MS) Characterization

Methodology: Electrospray Ionization (ESI) or Electron Impact (EI) at 70 eV.

2.1 Fragmentation Logic

Unlike simple aliphatic amines, the fragmentation of


-methylbenzylamines is dominated by the stability of the benzylic cation.
  • Molecular Ion (

    
    ): 
    
    
    
    157.
  • Base Peak (

    
     142):  Resulting from 
    
    
    
    -cleavage losing the methyl group. The resulting benzylic cation is stabilized by the aromatic ring and the nitrogen lone pair.
  • Minor Peak (

    
     44):  Resulting from the loss of the 3,5-difluorophenyl group (mass 113). This pathway is less favorable than methyl loss due to the high stability of the difluorobenzyl cation system.
    
2.2 MS Data Table
Ion Typem/zRelative Abundance (%)Assignment
Molecular Ion 157 10-20%

(C

H

F

N)
Base Peak 142 100%

(Benzylic Stabilization)
Fragment 12510-30%

(Loss of Ammonia)
Fragment 44<10%

(Imine fragment)
2.3 Fragmentation Pathway Diagram

MS_Fragmentation cluster_legend Pathway Logic M Molecular Ion [M]+ m/z 157 Base Base Peak [M - CH3]+ m/z 142 M->Base -CH3 (15) Frag1 Fragment [M - Ar]+ m/z 44 M->Frag1 -Ar (113) Frag2 Fragment [142 - NH3]+ m/z 125 Base->Frag2 -NH3 (17) Solid Line: Major Pathway Solid Line: Major Pathway Dashed Line: Minor Pathway Dashed Line: Minor Pathway

Figure 1: Mechanistic fragmentation pathway for 1-(3,5-Difluorophenyl)ethylamine under EI conditions.

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Attenuated Total Reflectance) on neat oil or HCl salt.

The IR spectrum is diagnostic for the primary amine functionality and the meta-substituted fluorobenzene ring.

Frequency (cm

)
IntensityVibrational ModeDiagnostic Note
3350 - 3280 Medium, BroadN-H StretchDoublet typical for primary amines (-NH

).
2970 - 2860 MediumC-H StretchAliphatic (Methyl/Methine) stretches.
1620 - 1590 StrongC=C AromaticRing breathing modes enhanced by F substitution.
1280 - 1150 Very Strong C-F Stretch The "Fingerprint" of the molecule. Often appears as multiple bands due to 3,5-substitution.
860 - 840 StrongC-H BendingOut-of-plane bending for 1,3,5-substituted benzene (isolated H).
Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 (Chloroform-d) or DMSO-d

. Reference: TMS (0.00 ppm).
4.1

H NMR (Proton)

The symmetry of the 3,5-difluorophenyl ring simplifies the aromatic region into a 2:1 ratio of signals.

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
6.85 - 6.95 Multiplet2H

,

H-2, H-6 (Ortho to alkyl, between F and alkyl)
6.65 - 6.75 Triplet of Triplets1H

,

H-4 (Between two Fluorines)
4.10 - 4.15 Quartet1H

CH (Benzylic Methine)
1.50 - 1.80 Broad Singlet2H-NH

(Exchangeable, shift varies with conc.)[3][4]
1.35 - 1.38 Doublet3H

CH

(Methyl group)

Expert Insight: The signal at ~6.7 ppm (H-4) is a diagnostic "pseudo-triplet." It couples to the two equivalent fluorine atoms at positions 3 and 5 (


) and weakly to H-2/H-6. This pattern confirms the symmetric meta-substitution.
4.2

C NMR (Carbon)

Carbon NMR is dominated by Carbon-Fluorine coupling, which splits signals into doublets (d) or triplets (t).

Shift (

, ppm)
Multiplicity

(Hz)
Assignment
163.5 dd (Doublet of Doublets)

,

C-3, C-5 (C-F carbons)
150.2 Triplet

C-1 (Ipso carbon)
109.5 Multiplet (dd)

,

C-2, C-6
102.3 Triplet

C-4 (Between Fluorines)
51.2 Singlet-CH (Benzylic)
26.5 Singlet-CH

(Methyl)
4.3

F NMR (Fluorine)
  • Shift:

    
     -109.0 to -111.0 ppm.
    
  • Pattern: Singlet (decoupled) or Multiplet (coupled to H).

  • Note: The presence of a single fluorine signal confirms the chemical equivalence of the F atoms, validating the 3,5-substitution pattern.

4.4 NMR Coupling Logic Diagram

NMR_Coupling cluster_note Coupling Mechanism H4 H-4 Proton (Between Fs) Split1 Split by F-3 (J ~9 Hz) H4->Split1 Split2 Split by F-5 (J ~9 Hz) Split1->Split2 Result Apparent Triplet (tt) Split2->Result Overlap of central lines Since F-3 and F-5 are equivalent,\nthe splitting appears as a triplet (1:2:1). Since F-3 and F-5 are equivalent, the splitting appears as a triplet (1:2:1).

Figure 2: Splitting tree for the H-4 proton, demonstrating the origin of the diagnostic triplet signal.

Experimental Protocols
5.1 Sample Preparation for NMR
  • Solvent Selection: Use CDCl

    
     (99.8% D) with 0.03% v/v TMS.
    
  • Concentration: Dissolve 10-15 mg of the amine oil in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended HCl salts if using the hydrochloride form (requires neutralization with Na

    
    CO
    
    
    
    in situ or prior free-basing).
    • Note: For HCl salts, use DMSO-d

      
       to ensure solubility, but expect shift changes (NH
      
      
      
      protons will appear broad around 8.5 ppm).
5.2 Quality Control Parameters
  • Chiral Purity: Determine via Chiral HPLC (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA/DEA).

  • Chemical Purity: Must exceed 98% by HPLC (UV 254 nm).

  • Water Content: Check for water peak in NMR (1.56 ppm in CDCl

    
    ) or broad O-H stretch in IR.
    
References
  • National Institute of Standards and Technology (NIST). Mass Spectrum of alpha-Methylbenzylamine. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Compound Summary for CID 2783196: 1-(3,5-Difluorophenyl)ethanamine. National Library of Medicine. Available at: [Link]

  • Reich, H. J. Proton NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 1-(3,5-Difluorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule and Its Significance

1-(3,5-Difluorophenyl)ethylamine is a fluorinated aromatic amine that serves as a critical building block in modern medicinal chemistry and drug development. Its unique structural properties, imparted by the difluorophenyl moiety, make it a valuable synthon for creating complex molecules with specific pharmacological activities. The presence of fluorine atoms can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. As researchers and scientists, a thorough understanding of the safe handling, storage, and disposal of this compound is not merely a regulatory formality but a cornerstone of responsible and effective research. This guide provides a comprehensive overview of the safety protocols and handling guidelines for 1-(3,5-Difluorophenyl)ethylamine, grounded in established scientific principles to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Section 1: Hazard Identification and Classification

A foundational aspect of safe handling is a comprehensive understanding of the potential hazards. 1-(3,5-Difluorophenyl)ethylamine is classified under the Globally Harmonized System (GHS) with several key hazard statements.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

Some sources may also classify it more severely as H314: Causes severe skin burns and eye damage , which necessitates an even higher degree of caution.[3][4]

Signal Word: Warning or Danger[4]

Pictograms:

The primary hazards are associated with its corrosive and irritant properties. Direct contact with the skin or eyes can lead to irritation or chemical burns, while inhalation of vapors may irritate the respiratory tract. Ingestion is harmful and requires immediate medical attention. A thorough risk assessment should be conducted before any handling of this compound.

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is paramount to its safe handling and storage. These properties dictate the appropriate experimental conditions and the necessary safety precautions.

PropertyValueSource
Chemical Formula C₈H₉F₂N[5][6]
Molecular Weight 157.16 g/mol [5][6]
Appearance Data not consistently available; may be a solid or liquid.[4]
Boiling Point Not available[6]
Melting Point Not available[6]
Solubility Soluble in various organic solvents. Water solubility data not readily available, but likely limited.
Vapor Pressure Data not available. Assume it can volatilize, especially if heated.

Section 3: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure to 1-(3,5-Difluorophenyl)ethylamine. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Tightly sealed safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is strongly recommended.[2][7]

  • Skin Protection:

    • Gloves: Due to the compound's nature as a fluorinated aromatic amine, nitrile or butyl rubber gloves are recommended.[8][9][10] Always inspect gloves for tears or punctures before use and remove them immediately if contact with the chemical occurs. Never reuse disposable gloves.[8]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

    • Protective Clothing: For larger quantities or procedures with a high risk of splashing, impervious clothing such as a chemical-resistant apron should be worn.[7]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7] If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Diagram: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Section 4: Safe Handling and Storage

The causality behind safe handling and storage protocols is rooted in the chemical's reactivity and potential for degradation.

Handling:

  • Engineering Controls: Always handle 1-(3,5-Difluorophenyl)ethylamine in a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

  • Procedural Precautions: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[2] Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Storage:

  • Container: Keep the container tightly closed when not in use.[7]

  • Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7]

  • Incompatibilities: This compound is an amine and can react vigorously with strong oxidizing agents and strong acids.[2] Store it separately from these classes of chemicals to prevent hazardous reactions.

Section 5: Spill Management

A prompt and correct response to a spill is critical to mitigating potential harm. The appropriate response depends on the size and location of the spill.

Minor Spill (in a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to absorb the liquid. Work from the outside of the spill inward to prevent spreading.[11][12]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Disposal: Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.

Major Spill (outside a fume hood or a large volume):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.

Diagram: Spill Response Decision Tree

Spill_Response Spill Spill Occurs InHood Is the spill contained within a fume hood? Spill->InHood MinorSpill Is it a minor spill (<100 mL and manageable)? InHood->MinorSpill Yes MajorSpill MAJOR SPILL InHood->MajorSpill No MinorSpill->MajorSpill No CleanUp Follow Minor Spill Cleanup Protocol MinorSpill->CleanUp Yes Evacuate Evacuate Area MajorSpill->Evacuate NotifyEHS Notify EHS/ Emergency Services Evacuate->NotifyEHS

Caption: Decision-making workflow for responding to a chemical spill.

Section 6: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Promptly remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation or a burn develops, seek medical attention.[2]

  • Inhalation: Move the exposed individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Section 7: Disposal Considerations

All waste containing 1-(3,5-Difluorophenyl)ethylamine must be treated as hazardous waste.

  • Waste Collection: Collect waste material, including empty containers and contaminated absorbents, in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Do not dispose of it down the drain or in regular trash.[2]

Conclusion

1-(3,5-Difluorophenyl)ethylamine is a valuable tool in the arsenal of the research scientist. However, its utility is matched by its potential hazards. By adhering to the guidelines outlined in this document—grounded in a thorough understanding of the compound's properties, the consistent use of appropriate PPE, and a prepared response to emergencies—researchers can handle this compound with the confidence and safety that scientific integrity demands.

References

  • NIOSH Pocket Guide to Chemical Hazards - Ethylamine. (n.d.). Centers for Disease Control and Prevention. [Link]

  • 1-(3,5-Difluorophenyl)ethanamine(CAS# 321318-29-0). (n.d.). Angene. [Link]

  • ETHYLAMINE. (n.d.). New Jersey Department of Health. [Link]

  • Glove Selection Guide. (n.d.). University of California, Berkeley - Environment, Health & Safety. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. [Link]

  • Cleaning up a spill. (n.d.). Kent State University. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). PowerPak. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. [Link]

  • Which Chemistry Lab Gloves Should You Wear? (2025, April 11). Labkafe. [Link]

  • Ethylamine Safety Data Sheet. (2014, August 6). Tecnoproject. [Link]

  • (R)-1-(2,5-Difluorophenyl)ethanamine. (n.d.). PubChem. [Link]

  • EH40/2005 Workplace exposure limits. (2011, December 18). Health and Safety Executive. [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Washington - Environmental Health & Safety. [Link]

  • (rs)-1-(3,5-difluorophenyl)ethylamine. (n.d.). PubChemLite. [Link]

  • Recommendation from the Scientific Expert Group on Occupational Exposure Limits for Ethylamine. (n.d.). European Commission. [Link]

  • (S)-1-(3,5-Difluorophenyl)ethanamine. (n.d.). American Elements. [Link]

  • 1-(3-Fluorophenyl)ethanamine. (n.d.). PubChem. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(3,5-Difluorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3,5-Difluorophenyl)ethylamine, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in drug discovery, process development, and formulation, this document moves beyond a simple data sheet. It offers a foundational understanding of the physicochemical principles governing the solubility of this specific amine, presents a gold-standard experimental protocol for accurate and reproducible solubility determination, and discusses the practical implications for researchers and drug development professionals. The centerpiece of this guide is a detailed, self-validating shake-flask protocol, designed to empower scientists to generate reliable solubility data in any relevant solvent system.

Introduction to 1-(3,5-Difluorophenyl)ethylamine

1-(3,5-Difluorophenyl)ethylamine is a chiral amine frequently utilized as a synthon in the development of active pharmaceutical ingredients (APIs). Its structure, featuring a difluorinated phenyl ring, imparts unique electronic properties that can enhance metabolic stability and binding affinity. However, the interplay between the lipophilic aromatic ring and the basic ethylamine side chain creates a complex solubility profile that requires careful characterization.

  • Chemical Structure:

    • IUPAC Name: 1-(3,5-difluorophenyl)ethanamine

    • CAS Number: 321318-29-0[1][2]

    • Molecular Formula: C₈H₉F₂N[3][4]

    • Molecular Weight: 157.16 g/mol [3]

  • Physicochemical Properties:

    • Appearance: Typically a liquid or low-melting solid.[5][6]

    • Predicted Lipophilicity (XlogP): 1.4[4]

    • Basicity: The primary amine group (-NH₂) is basic and will become protonated in acidic conditions.

Understanding the solubility of this compound is not merely an academic exercise; it is a prerequisite for successful drug development, influencing everything from reaction solvent selection in synthesis to bioavailability in preclinical studies.

The Theoretical Framework of Solubility

The solubility of 1-(3,5-Difluorophenyl)ethylamine is dictated by a balance of intermolecular forces between the solute and the solvent.

Polarity and the "Like Dissolves Like" Principle

The molecule possesses distinct regions of polarity. The difluorobenzene ring is relatively nonpolar and lipophilic, while the primary amine group is polar and capable of hydrogen bonding. This amphipathic nature means its solubility will vary significantly with the solvent's polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the difluorophenyl ring via van der Waals forces. Solubility is expected to be moderate.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the amine group, leading to good solubility.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the amine group. High solubility is generally expected.

The Critical Influence of pH on Aqueous Solubility

As a primary amine, the compound's aqueous solubility is fundamentally dependent on pH.[7][8] The amine group (B) exists in equilibrium with its protonated, conjugate acid form (BH⁺) in water.

B + H₂O ⇌ BH⁺ + OH⁻

  • At Low pH (Acidic Conditions): The equilibrium shifts strongly to the right. The amine becomes protonated to form an ammonium salt (e.g., 1-(3,5-Difluorophenyl)ethanaminium chloride). This charged species is significantly more polar than the neutral "free base" and is thus much more soluble in water.[8]

  • At High pH (Basic Conditions): The equilibrium shifts to the left, favoring the neutral, less polar free base. This form has lower aqueous solubility.[9]

This pH-dependent behavior is a critical consideration for any process involving aqueous media, including biological assays, formulation, and extraction procedures.[8]

Predicted Solubility Profile

While specific experimental data is sparse in public literature, we can construct a predicted solubility profile based on the physicochemical principles discussed. This table serves as a practical starting point for solvent selection.

SolventSolvent TypeKey InteractionsPredicted Solubility
Water (pH 2.0)Polar ProticIon-dipole (protonated amine)High
Water (pH 7.4)Polar ProticHydrogen BondingLow to Medium
Water (pH 10.0)Polar ProticHydrogen Bonding (suppressed)Low
MethanolPolar ProticHydrogen BondingHigh
EthanolPolar ProticHydrogen BondingHigh
IsopropanolPolar ProticHydrogen BondingHigh
AcetonePolar AproticDipole-DipoleHigh
DichloromethaneNonpolarDipole-Dipole, van der WaalsHigh
TolueneNonpolarvan der WaalsMedium
HexaneNonpolarvan der WaalsLow

Gold-Standard Protocol for Equilibrium Solubility Determination

To obtain definitive and reliable solubility data, the Saturation Shake-Flask method is the universally recognized gold standard.[10][11] This protocol is based on the OECD Guideline 105 for determining water solubility and can be adapted for organic solvents.[12][13][14][15][16]

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach thermodynamic equilibrium.[11] After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the clear supernatant is measured using a validated analytical technique.[10]

Materials and Reagents
  • 1-(3,5-Difluorophenyl)ethylamine (solid, high purity)

  • Solvents of interest (e.g., HPLC-grade water, methanol, etc.)

  • Buffer salts (for pH-controlled aqueous studies)

  • Glass vials or flasks with screw caps or glass stoppers

  • Orbital shaker with temperature control[10]

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • Calibrated pH meter

  • Validated analytical instrument (e.g., HPLC-UV, LC-MS)

Step-by-Step Experimental Workflow
  • Preliminary Test: To estimate the required amount of substance, add approximately 10 mg of the compound to a vial with 1 mL of solvent. Shake vigorously. If it dissolves completely, add more compound until a persistent solid is observed. This helps determine the approximate amount needed to ensure a saturated solution in the main experiment.[13]

  • Sample Preparation: Add a sufficient excess of 1-(3,5-Difluorophenyl)ethylamine to a flask (a 5-fold excess from the preliminary test is a good starting point).[17] For example, if you estimate the solubility to be 10 mg/mL, use 50 mg of solid in 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2 mL) to the flask. For aqueous studies, use pre-prepared and pH-verified buffers.

  • Equilibration: Tightly cap the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[10] The agitation should be vigorous enough to keep the solid suspended without creating a vortex.[10]

  • Time to Equilibrium: Allow the samples to shake until equilibrium is reached. This time must be determined experimentally. A typical approach is to measure the concentration at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change (e.g., <5% difference).[10][17]

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the flasks to stand at the same constant temperature to let the excess solid settle. Carefully separate the phases by either:

    • Centrifugation: Centrifuge an aliquot of the suspension at the test temperature.[17]

    • Filtration: Draw the supernatant through a syringe filter that is chemically compatible with the solvent and does not adsorb the analyte. Discard the first portion of the filtrate to saturate any binding sites on the filter.

  • Quantification:

    • Immediately take an aliquot of the clear supernatant.

    • Dilute the sample gravimetrically or volumetrically with an appropriate solvent to bring the concentration into the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC-UV or LC-MS method against a set of calibration standards.

  • Final pH Measurement: For aqueous solutions, measure and record the final pH of the saturated solution to check for any shifts during the experiment.[11]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess 1-(3,5-Difluorophenyl)ethylamine prep2 Add known volume of solvent/buffer prep1->prep2 equil1 Agitate at constant T (e.g., 24-72h) prep2->equil1 equil2 Confirm equilibrium (stable concentration over time) equil1->equil2 sep_choice Method? equil2->sep_choice sep1 Centrifuge at constant T sep_choice->sep1 sep2 Filter with 0.22µm syringe filter sep_choice->sep2 quant1 Collect clear supernatant sep1->quant1 sep2->quant1 quant2 Dilute sample accurately quant1->quant2 quant3 Analyze via validated HPLC/LC-MS quant2->quant3 quant4 Calculate solubility (e.g., mg/mL) quant3->quant4 end_node End quant4->end_node start Start start->prep1

Caption: Shake-Flask Method for Equilibrium Solubility.

Practical Implications in Research & Development

  • Process Chemistry: Solubility data is essential for selecting appropriate reaction and crystallization solvents, optimizing reaction concentrations, and developing efficient workup and purification procedures.

  • Drug Discovery: In early discovery, poor aqueous solubility can be a major red flag, potentially leading to unreliable results in biological assays and poor absorption in vivo.[18] Kinetic solubility assays are often used for high-throughput screening, but thermodynamic solubility, as determined by the shake-flask method, is crucial for lead optimization.[18][19]

  • Formulation Development: For a compound to be developed into an oral drug product, understanding its pH-dependent solubility profile across the gastrointestinal tract (pH 1.2 to 6.8) is a regulatory requirement and fundamental to predicting its bioavailability. The hydrochloride salt form of the compound is available, which is a common strategy to improve the aqueous solubility and dissolution rate of basic APIs.[5]

Conclusion

References

  • OECD 105 - Water Solubility - Situ Biosciences. (n.d.). Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. Retrieved from [Link]

  • Protocols.io. (2018). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Analytice. (2017, August 7). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Quora. (2014, November 24). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? Retrieved from [Link]

  • JoVE. (2024, April 4). Extraction: Effects of pH. Retrieved from [Link]

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. In Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • American Elements. (n.d.). (S)-1-(3,5-Difluorophenyl)ethanamine. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1-(3,5-Difluorophenyl)ethanamine. Retrieved from [Link]

  • PubChemLite. (n.d.). (rs)-1-(3,5-difluorophenyl)ethylamine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 1-(3,5-Difluorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(3,5-Difluorophenyl)ethylamine, a key intermediate in pharmaceutical synthesis. The guide details a systematic approach to method development, encompassing analyte characterization, optimization of chromatographic conditions for both achiral and chiral separations, and detailed experimental protocols. The developed reversed-phase HPLC method provides excellent peak shape and resolution, while the chiral separation protocol allows for the effective resolution of its enantiomers. This document is intended for researchers, scientists, and drug development professionals seeking a reliable analytical method for this and structurally similar compounds.

Introduction

1-(3,5-Difluorophenyl)ethylamine is a critical building block in the synthesis of various pharmaceutically active compounds. Its purity and enantiomeric composition are of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, a reliable and robust analytical method is essential for quality control during synthesis and for ensuring the safety and efficacy of the final drug product.

This application note provides a detailed walkthrough of the HPLC method development process for 1-(3,5-Difluorophenyl)ethylamine, addressing both achiral purity analysis and chiral separation. The causality behind experimental choices is explained, grounding the protocols in established chromatographic theory and empirical data.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of a successful HPLC method development strategy.

Structure and Physicochemical Properties:

PropertyValueSource
Chemical Name 1-(3,5-difluorophenyl)ethanamineAngene Chemical[1]
CAS Number 321318-29-0Angene Chemical[1]
Molecular Formula C₈H₉F₂NAmerican Elements[2]
Molecular Weight 157.16 g/mol American Elements[2]
Predicted XlogP 1.4PubChem[3]
Predicted pKa ~9.5 (amine)Estimated based on similar structures and prediction tools[4][5][6]
UV Absorption Maxima (λmax) ~210 nm, ~265 nmEstimated based on structurally similar compounds[7][8]

The predicted XlogP of 1.4 suggests moderate hydrophobicity, making reversed-phase HPLC an ideal separation technique. The basic nature of the primary amine (predicted pKa ~9.5) necessitates careful control of the mobile phase pH to ensure consistent ionization and achieve good peak symmetry. The estimated UV maxima provide a starting point for optimizing detector settings for maximum sensitivity.

HPLC Method Development Strategy

Our strategy is bifurcated into two main sections: achiral analysis for purity determination and chiral analysis for enantiomeric separation.

Achiral (Reversed-Phase) Method Development

The goal of the achiral method is to achieve a sharp, symmetrical peak for 1-(3,5-Difluorophenyl)ethylamine, well-resolved from any potential impurities.

Workflow for Achiral Method Development:

Achiral_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select C18 Column B Mobile Phase: ACN/H2O with 0.1% TFA A->B C Isocratic Elution (e.g., 40% ACN) B->C D Flow Rate: 1.0 mL/min C->D E Detection: 265 nm D->E F Adjust % Organic E->F G Optimize Mobile Phase pH (2.5-3.5) F->G H Evaluate Gradient Elution G->H I Fine-tune Flow Rate & Temperature H->I J Specificity I->J K Linearity & Range J->K L Precision & Accuracy K->L M Robustness L->M

Caption: Workflow for achiral HPLC method development.

Rationale for Experimental Choices:

  • Column: A standard C18 column is the workhorse of reversed-phase chromatography and provides a good starting point due to its hydrophobic interactions with the analyte.

  • Mobile Phase: An acetonitrile/water mobile phase is chosen for its low viscosity and UV transparency. The addition of an acidic modifier like trifluoroacetic acid (TFA) is crucial for protonating the amine, thereby ensuring a single ionic species and minimizing peak tailing caused by interactions with residual silanols on the silica support. A pH between 2.5 and 3.5 is generally effective for amines.

  • Detection: Based on the estimated UV maxima, 265 nm is selected as the initial detection wavelength to maximize sensitivity while minimizing interference from the mobile phase cutoff.

Chiral Method Development

Since 1-(3,5-Difluorophenyl)ethylamine is a chiral compound, separating its enantiomers is often a regulatory requirement.

Workflow for Chiral Method Development:

Chiral_Workflow cluster_0 Phase 1: CSP Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Polysaccharide-based CSPs (e.g., Amylose, Cellulose derivatives) B Screen in Normal Phase (Hexane/IPA) A->B C Screen in Polar Organic Mode (ACN/MeOH) A->C D Optimize Mobile Phase Composition C->D E Additives (e.g., DEA, TFA) D->E F Adjust Flow Rate E->F G Vary Column Temperature F->G H Resolution G->H I Enantiomeric Purity H->I J Limit of Quantitation I->J K Robustness J->K

Caption: Workflow for chiral HPLC method development.

Rationale for Experimental Choices:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines.[9]

  • Mobile Phase Modes: Screening in both normal phase (e.g., hexane/isopropanol) and polar organic mode (e.g., acetonitrile/methanol) is recommended as the elution order and resolution can vary significantly between these modes.

  • Additives: For basic analytes like 1-(3,5-Difluorophenyl)ethylamine, the addition of a small amount of a basic additive like diethylamine (DEA) to the mobile phase can improve peak shape and resolution in normal phase mode. Conversely, an acidic additive like TFA may be beneficial in polar organic mode.[9]

Experimental Protocols

Materials and Reagents
  • 1-(3,5-Difluorophenyl)ethylamine (racemic and enantiomerically enriched standards)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Methanol (MeOH) (HPLC grade)

  • Diethylamine (DEA)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Protocol for Achiral Analysis
  • Standard Preparation: Prepare a stock solution of 1-(3,5-Difluorophenyl)ethylamine in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.01 - 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 30% B to 70% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

Protocol for Chiral Separation
  • Standard Preparation: Prepare a stock solution of racemic 1-(3,5-Difluorophenyl)ethylamine in the initial mobile phase at a concentration of 1 mg/mL.

  • Chromatographic Conditions (Example for Normal Phase):

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% DEA

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 5 µL

Data and Expected Results

Table 1: System Suitability Parameters for Achiral Method

ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Chiral Separation Performance

ParameterExpected Result
Resolution (Rs) ≥ 1.5
Selectivity (α) > 1.1

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) in Achiral Method Secondary interactions with silanolsIncrease TFA concentration; use a column with end-capping.
No or Poor Resolution in Chiral Method Inappropriate CSP or mobile phaseScreen other CSPs (e.g., cellulose-based); vary the alcohol modifier in the mobile phase.
Variable Retention Times Inadequate column equilibration; mobile phase composition changeEnsure sufficient equilibration time between injections; prepare fresh mobile phase daily.

Conclusion

The methods outlined in this application note provide a robust and reliable framework for the analysis of 1-(3,5-Difluorophenyl)ethylamine. The systematic approach to method development, grounded in the physicochemical properties of the analyte, ensures the generation of high-quality, reproducible data. The detailed protocols for both achiral and chiral separations can be readily implemented in a quality control or research laboratory setting and can serve as a valuable starting point for the analysis of other fluorinated aromatic amines.

References

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • PMC. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • Rowan. Rowan's Free Online pKa Calculator. [Link]

  • Angene Chemical. 1-(3,5-Difluorophenyl)ethanamine(CAS# 321318-29-0). [Link]

  • American Elements. (S)-1-(3,5-Difluorophenyl)ethanamine. [Link]

  • Google Patents.
  • Phenomenex. Chiral HPLC Separations. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • KOREAN CHEMICAL SOCIETY. A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[10]arene Derivative. [Link]

  • Schrödinger. Macro-pKa. [Link]

  • PubChem. (rs)-1-(3,5-difluorophenyl)ethylamine. [Link]

  • ChemAxon. pKa calculation. [Link]

  • NIST. alpha.-Methylbenzylamine. [Link]

  • The Royal Society of Chemistry. Photodelivery of β-phenylethylamines. [Link]

  • NIST. Phenylethyne. [Link]

  • PubChem. 1-Phenethylamine. [Link]

  • PMC. High-resolution UV spectroscopy of the chiral molecule 1-phenylethanol. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3,5-Difluorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-(3,5-Difluorophenyl)ethylamine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions for improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-(3,5-Difluorophenyl)ethylamine?

The most common and industrially scalable method for synthesizing 1-(3,5-Difluorophenyl)ethylamine is through the reductive amination of 3,5-difluoroacetophenone.[1][2] This process involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent to form the target primary amine.[3]

Q2: Why is direct reductive amination often the preferred method?

Direct (or one-pot) reductive amination, where the ketone, amine source, and reducing agent are combined in a single step, is highly efficient.[1] This approach avoids the isolation of the often-unstable imine intermediate, which simplifies the workflow and can improve overall yield by minimizing handling losses.[4] The key is to use a reducing agent that selectively reduces the imine C=N bond over the ketone C=O bond under the reaction conditions.[5]

Q3: What are the critical parameters that influence reaction yield and purity?

Several factors must be carefully controlled to maximize the yield and purity of 1-(3,5-Difluorophenyl)ethylamine:

  • Choice of Reducing Agent: The nature of the hydride donor is crucial. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are selective for the iminium ion over the ketone.[4][5]

  • pH Control: The reaction is typically run under weakly acidic conditions (pH 5-7). This is a delicate balance: the pH must be low enough to catalyze imine formation but not so low as to hydrolyze the imine or significantly reduce the nucleophilicity of the ammonia.[1]

  • Amine Source and Equivalents: An excess of the ammonia source (e.g., ammonium acetate, ammonium formate) is used to drive the equilibrium towards imine formation.

  • Solvent: The choice of solvent must ensure the solubility of all reactants.[6] Methanol or ethanol are common, but for borohydride reagents, aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) can be effective.[7]

  • Temperature: The reaction is typically run at room temperature, although gentle heating may sometimes be required to facilitate imine formation.[8]

Q4: What are the most common side products and impurities?

The primary impurities encountered in this synthesis are:

  • Unreacted 3,5-Difluoroacetophenone: Indicates incomplete reaction.

  • 1-(3,5-Difluorophenyl)ethanol: Results from the direct reduction of the starting ketone. This occurs if the reducing agent is too reactive or if the conditions are not optimized for selective imine reduction.[5]

  • Bis-[1-(3,5-difluorophenyl)ethyl]amine (Secondary Amine): This major byproduct forms when the desired primary amine product acts as a nucleophile, reacting with another molecule of the imine intermediate.[8]

Troubleshooting Guides

This section addresses specific experimental issues in a problem-solution format.

Issue 1: Low or No Conversion of 3,5-Difluoroacetophenone

Q: My reaction shows a significant amount of unreacted starting material after 24 hours. What could be the cause?

A: Low conversion is typically linked to inefficient formation of the imine intermediate or an issue with the reducing agent.

  • Possible Cause 1: Ineffective Imine Formation. The equilibrium between the ketone/ammonia and the imine/water may not favor the imine.[1]

    • Solution:

      • Increase Ammonia Concentration: Ensure a sufficient excess of the ammonium salt (e.g., 5-10 equivalents of ammonium acetate) is used.

      • pH Adjustment: Verify the reaction pH is weakly acidic. If using ammonium acetate, this typically buffers the solution appropriately. If not, adding a catalytic amount of acetic acid can help.[7]

      • Water Removal: While less common in one-pot procedures, adding a dehydrating agent like molecular sieves can shift the equilibrium toward the imine.

  • Possible Cause 2: Inactive Reducing Agent. The hydride reagent may have degraded due to improper storage or handling.

    • Solution: Use a fresh bottle of the reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN). Sodium triacetoxyborohydride is particularly sensitive to moisture.

  • Possible Cause 3: Solubility Issues. If the starting materials are not fully dissolved, the reaction will be slow or incomplete.[6]

    • Solution: Ensure your chosen solvent fully dissolves the 3,5-difluoroacetophenone and the ammonium salt. If needed, consider a co-solvent system.

Issue 2: High Levels of 1-(3,5-Difluorophenyl)ethanol Byproduct

Q: My crude product contains a significant amount of the corresponding alcohol. How can I improve selectivity for the amine?

A: The formation of 1-(3,5-Difluorophenyl)ethanol indicates that the reduction of the ketone is competing with the reduction of the imine.

  • Possible Cause 1: Reducing Agent is Too Reactive. Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines, especially at lower pH.[7]

    • Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason, as it reduces iminium ions much faster than ketones.[5][9] Sodium cyanoborohydride (NaBH₃CN) is also effective, but its reactivity is pH-dependent and it can introduce toxic cyanide byproducts.[1]

  • Possible Cause 2: Slow Imine Formation. If imine formation is slow, the reducing agent has more opportunity to react with the abundant ketone.

    • Solution: Address the factors for low conversion as described in Issue 1 . Ensuring rapid and efficient imine formation is key to minimizing alcohol byproduct.

Issue 3: Significant Formation of the Secondary Amine Impurity

Q: I am observing a significant peak in my analysis corresponding to the bis-[1-(3,5-difluorophenyl)ethyl]amine. How can I prevent this?

A: The formation of the secondary amine is a common side reaction where the primary amine product is more nucleophilic than ammonia and reacts with the imine intermediate.[8]

  • Possible Cause: High Concentration of Primary Amine Product. As the reaction progresses, the concentration of the desired product increases, favoring the side reaction.

    • Solution:

      • Use a Large Excess of Ammonia: Employing a high concentration of the initial ammonia source (ammonium acetate or formate) can outcompete the primary amine product in reacting with the imine.

      • Control Reagent Addition: In some cases, slow addition of the reducing agent to the mixture of the ketone and ammonium salt can help maintain a low concentration of the primary amine at any given time, thus disfavoring the formation of the secondary amine.

Visualized Workflows and Mechanisms

Reductive Amination Pathway

The following diagram illustrates the key steps in the reductive amination of 3,5-difluoroacetophenone.

G cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Reduction Ketone 3,5-Difluoroacetophenone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Product 1-(3,5-Difluorophenyl)ethylamine Ammonia Ammonia (NH3) Hemiaminal->Ketone - NH3 Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H+ H2O Water Iminium->Product + [H-] (from NaBH(OAc)3)

Caption: Reaction mechanism for reductive amination.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and solving common issues.

G Start Reaction Complete Analyze Crude Product CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Purity > 98%? CheckYield->CheckPurity Yes LowYield Problem: Low Yield CheckYield->LowYield No Success Product Meets Specs Proceed to Purification CheckPurity->Success Yes LowPurity Problem: Low Purity CheckPurity->LowPurity No TroubleshootYield Check: 1. Reagent Activity 2. pH & Stoichiometry 3. Solubility LowYield->TroubleshootYield TroubleshootPurity Identify Impurity: - Unreacted Ketone - Alcohol Byproduct - Secondary Amine LowPurity->TroubleshootPurity SolveKetone Optimize Imine Formation (See Issue 1) TroubleshootPurity->SolveKetone SolveAlcohol Use Weaker Reducing Agent (e.g., NaBH(OAc)3) TroubleshootPurity->SolveAlcohol SolveSecAmine Increase NH3 Excess (See Issue 3) TroubleshootPurity->SolveSecAmine

Caption: Troubleshooting workflow for synthesis optimization.

Optimized Experimental Protocol

This protocol details a robust method for the synthesis of 1-(3,5-Difluorophenyl)ethylamine using sodium triacetoxyborohydride.

Materials:

  • 3,5-Difluoroacetophenone

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 3M solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-difluoroacetophenone (1.0 eq).

  • Add 1,2-dichloroethane (DCE) as the solvent (approx. 5-10 mL per gram of ketone).

  • Add ammonium acetate (5.0-7.0 eq) to the flask. Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Addition of Reducing Agent: To the stirring suspension, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: NaBH(OAc)₃ is moisture-sensitive; handle it quickly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1M HCl solution until the pH is ~2. Stir for 30 minutes.

  • Workup - Extraction (Organic Wash): Transfer the mixture to a separatory funnel. The product will be in the aqueous layer as the hydrochloride salt. Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove any unreacted ketone and other non-basic impurities. Discard the organic layers.

  • Workup - Basification: Cool the acidic aqueous layer in an ice bath and slowly add 3M NaOH solution until the pH is >12.

  • Workup - Product Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(3,5-Difluorophenyl)ethylamine.

  • Purification: The product is often of high purity after this procedure. If necessary, further purification can be achieved by vacuum distillation.

Data Summary: Comparison of Reducing Agents

The choice of reducing agent and conditions significantly impacts the outcome.

Reducing AgentSolventTypical YieldKey AdvantagesCommon Issues
NaBH(OAc)₃ DCE85-95%High selectivity for imine; mild conditions.[5]Moisture sensitive; higher cost.
NaBH₃CN MeOH70-85%Effective and cost-efficient.Toxic cyanide byproduct; pH sensitive.[1]
H₂/Catalyst (e.g., Pd/C) EtOH/MeOH70-90%"Green" reagent; scalable.[7]Requires pressure equipment; may reduce aryl fluorides under harsh conditions.

References

  • Kluwer Academic Publishers. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • Synple Chem. (n.d.). Application Note – Reductive Amination.
  • Wikipedia. (n.d.). Reductive amination.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

  • ResearchGate. (2025). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Synthesis of Amines. Retrieved from [Link]

  • Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification procedure of compounds 1-3. Retrieved from [Link]

Sources

Validation & Comparative

validation of analytical method for 1-(3,5-Difluorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Focus: Direct Chiral HPLC vs. Indirect Derivatization Methods

Executive Summary: The Chirality Challenge

1-(3,5-Difluorophenyl)ethylamine (CAS: 1335205-86-5 / 444643-16-7) is a critical fluorinated chiral building block used in the synthesis of advanced kinase inhibitors and CNS-active agents. Its pharmacological efficacy relies heavily on enantiomeric purity, as the (S)- and (R)-enantiomers often exhibit vastly different metabolic profiles.

For analytical scientists, the core challenge is twofold: enantiomeric resolution and trace impurity quantification .

This guide compares the performance of the Optimized Direct Chiral HPLC Method (the recommended "Product" approach) against the traditional Indirect Derivatization Method . While traditional methods rely on complex sample prep to induce chirality, the direct method utilizes advanced polysaccharide-based stationary phases to achieve superior resolution (


) and throughput.
Comparative Analysis: Direct vs. Indirect Methodologies[1][2]

The following analysis contrasts the two primary workflows for validating this compound.

Method A: Optimized Direct Chiral HPLC (Recommended)

This approach utilizes an amylose-based Chiral Stationary Phase (CSP) to interact directly with the analyte's functional groups (amine and fluorinated phenyl ring) via hydrogen bonding and


 interactions.
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on

    
     silica (e.g., Chiralpak AD-H or equivalent).
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90:10:0.1 v/v/v).

  • Detection: UV at 210 nm (or 254 nm).

Method B: Indirect Derivatization (Alternative)

This legacy method involves reacting the amine with a chiral derivatizing agent (CDA) like GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) to form diastereomers, which are then separated on an achiral C18 column.

  • Column: C18 (ODS),

    
    .
    
  • Reagent: GITC or Marfey's Reagent.

  • Mobile Phase: Acetonitrile : Phosphate Buffer (Gradient).

Performance Comparison Matrix
MetricMethod A: Direct Chiral HPLC (Optimized)Method B: Indirect Derivatization
Sample Preparation Minimal (Dissolve & Inject)Complex (Reaction, Incubation, Quenching)
Resolution (

)
High (

)
Variable (

)
Analysis Time

minutes

minutes (including prep)
Kinetic Bias NoneRisk of kinetic resolution (unequal reaction rates)
Robustness High (Isocratic)Low (Reagent purity affects results)
LOD/LOQ

/


(Fluorescence detection possible)
Deep Dive: The Optimized Direct Protocol

Scientific Rationale: The 3,5-difluoro substitution pattern on the phenyl ring creates a distinct electron-deficient


-system. Amylose-based CSPs are selected because the carbamate linkages in the polymer backbone act as hydrogen bond acceptors/donors, while the phenyl groups on the polymer interact with the analyte's fluorinated ring, maximizing selectivity factors (

).
Experimental Conditions
  • Instrument: HPLC system with Binary Pump and DAD/VWD.

  • Column Temperature:

    
    .
    
  • Flow Rate:

    
     mL/min.[1]
    
  • Injection Volume:

    
    .
    
  • Diluent: n-Hexane : IPA (90:10).

Step-by-Step Validation Workflow

The following diagram illustrates the logical flow for validating this method, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Development Specificity Specificity (Racemate + Impurities) Start->Specificity Check Rs > 2.0 Linearity Linearity & Range (50% - 150%) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability) Accuracy->Precision Recovery 98-102% Robustness Robustness (Flow/Temp/MP) Precision->Robustness RSD < 2.0% Final Validated Method Robustness->Final Documentation

Figure 1: Validation lifecycle for 1-(3,5-Difluorophenyl)ethylamine analysis, prioritizing specificity to ensure enantiomeric resolution.

Validation Data & Protocols

Trustworthiness: The protocols below are designed to be self-validating. If system suitability criteria (Resolution


, Tailing Factor 

) are not met, the run is automatically invalidated.
Experiment 1: Specificity & System Suitability

Objective: Demonstrate that the (S)-enantiomer, (R)-enantiomer, and synthesis precursors (e.g., 3,5-difluoroacetophenone) are fully resolved.

  • Protocol:

    • Prepare a System Suitability Solution containing the racemate (1:1 mix of R and S) at

      
       mg/mL.
      
    • Inject 6 replicates.

    • Acceptance Criteria:

      • Resolution (

        
        ) between enantiomers 
        
        
        
        .
      • Tailing factor (

        
        ) 
        
        
        
        .
      • RSD of peak area

        
        .
        
Experiment 2: Linearity & Range

Objective: Verify response proportionality across the working range (typically 50% to 150% of target concentration).

  • Protocol:

    • Prepare a stock solution of the standard (

      
       mg/mL).
      
    • Dilute to 5 levels: 0.25, 0.50, 0.75, 1.00, and 1.25 mg/mL.

    • Plot Peak Area vs. Concentration.[2]

  • Data Presentation:

Level (%)Concentration (mg/mL)Mean Area (n=3)RSD (%)
50%0.251,250,4000.45
75%0.3751,875,1000.32
100%0.502,505,3000.28
125%0.6253,120,8000.51
150%0.753,755,2000.39
Result Slope: 5.01E6 R²: 0.9998 Pass
Experiment 3: Accuracy (Recovery)

Objective: Ensure no matrix interference or loss of analyte.

  • Protocol: Spike known amounts of 1-(3,5-Difluorophenyl)ethylamine into a placebo matrix (or solvent if API is pure) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery must be

    
    .
    
Mechanistic Insight: Why Direct Separation Works

Understanding the molecular interaction is crucial for troubleshooting. The separation on amylose-based columns is driven by the "Three-Point Interaction" model.

InteractionMechanism Analyte 1-(3,5-Difluorophenyl)ethylamine H_Bond Hydrogen Bonding (Amine - Carbamate) Analyte->H_Bond Interaction Pi_Pi Pi-Pi Stacking (Difluorophenyl - Phenyl) Analyte->Pi_Pi Interaction Steric Steric Inclusion (Chiral Cavity) Analyte->Steric Interaction CSP Amylose-Tris (Stationary Phase) H_Bond->CSP Interaction Pi_Pi->CSP Interaction Steric->CSP Interaction

Figure 2: Chiral recognition mechanism. The electron-withdrawing fluorine atoms enhance


 interactions with the stationary phase.
References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1] Chemical Society Reviews.

  • Sigma-Aldrich. (2024). 1-(3,5-Difluorophenyl)ethan-1-amine hydrochloride Product Specification.Link

  • BenchChem. (2025).[5] Navigating the Separation of Enantiomers: A Comparative Guide.

  • Thermo Fisher Scientific. (2023). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines.Link

Sources

1-(3,5-Difluorophenyl)ethylamine: A Comparative Guide for Medicinal Chemistry & Asymmetric Synthesis

[1]

Executive Summary & The "Fluorine Advantage"

1-(3,5-Difluorophenyl)ethylamine (CAS: 444643-16-7 for S-isomer, 321318-11-0 for HCl salt) is a specialized chiral building block that serves as a superior alternative to the classical 1-phenylethylamine (PEA) in specific pharmaceutical and synthetic contexts.[1]

While PEA is the standard for chiral resolution and auxiliary chemistry, the 3,5-difluoro substitution pattern confers distinct electronic and physicochemical properties that address common failure modes in drug development:

  • Metabolic Stability: The fluorine atoms at the 3 and 5 positions block metabolic oxidation (P450-mediated hydroxylation) on the aromatic ring.

  • pKa Modulation: The electron-withdrawing nature of the difluoro-motif lowers the basicity of the amine, altering hydrogen-bond donor/acceptor strength in protein binding pockets.[1]

  • Lipophilicity: Fluorination increases lipophilicity (

    
    ), enhancing membrane permeability for CNS-targeted therapeutics.[1]
    

Comparative Analysis: 3,5-Difluoro vs. Non-Fluorinated Analogs[1]

The following table contrasts 1-(3,5-Difluorophenyl)ethylamine with its direct analog, 1-Phenylethylamine.

Table 1: Physicochemical & Functional Comparison
Feature1-Phenylethylamine (PEA)1-(3,5-Difluorophenyl)ethylamineImpact on Application
Electronic Nature Electron-Rich (Aromatic)Electron-Deficient (

)
Resolution: Forms salts with different solubility profiles; useful when PEA salts fail to crystallize.[1]
Basicity (Est. pKa) ~9.8~8.9 - 9.1Med Chem: Reduced basicity can improve oral bioavailability and reduce lysosomal trapping.[1]
Metabolic Liability High (Ring Hydroxylation)Low (Blocked 3,5 positions)Drug Design: Extends half-life (

) by preventing Phase I metabolism at the most accessible ring positions.[1]
Lipophilicity ModerateIncreasedCNS Entry: Higher permeability across the Blood-Brain Barrier (BBB).[1]
Steric Bulk StandardSlightly IncreasedBinding: Fluorine (

) mimics Hydrogen (

) but fills hydrophobic pockets more effectively.[1]

Applications in Medicinal Chemistry

A. Bioisosteric Replacement in Kinase Inhibitors & GPCR Ligands

In drug discovery, this amine is frequently used to introduce the 1-(3,5-difluorophenyl)ethyl moiety.[1] This fragment is a "privileged structure" in kinase inhibitors (e.g., JAK2, ALK inhibitors) and TRP channel antagonists (e.g., TRPM8).[1]

Mechanism of Action:

  • Metabolic Blocking: In non-fluorinated analogs, the phenyl ring is a "soft spot" for Cytochrome P450 enzymes. Introducing fluorine at the 3,5-positions deactivates the ring towards electrophilic attack and blocks the sites of metabolic hydroxylation.

  • Conformational Locking: The C-F bond prefers to align orthogonal to the carbonyl or amine lone pairs in adjacent systems (gauche effect), potentially locking the drug molecule into its bioactive conformation.

B. Case Study: TRPM8 Antagonists

Research into transient receptor potential melastatin 8 (TRPM8) antagonists for neuropathic pain has utilized

1

Application in Asymmetric Synthesis[2][3][4][5]

A. Chiral Resolution Agent

When resolving racemic acids (e.g., ibuprofen, mandelic acid derivatives), the success of diastereomeric salt crystallization is unpredictable.

  • The Strategy: If 1-Phenylethylamine yields an oil or non-separable crystals, switching to 1-(3,5-Difluorophenyl)ethylamine often induces crystallization.[1] The electron-deficient ring creates different

    
     stacking interactions in the crystal lattice, altering solubility and packing efficiency.[1]
    
B. Transaminase-Mediated Synthesis (Biocatalysis)

Modern synthesis of this compound and its derivatives relies on ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-Transaminases (

-TAs)
123
Diagram 1: Biocatalytic Pathway (Graphviz)[1]

Transaminase_PathwayKetone3,5-Difluoroacetophenone(Prochiral Ketone)Enzymeω-Transaminase(PLP-Dependent)Ketone->EnzymeSubstrate BindingAmineDonorIsopropylamine(Amine Donor)AmineDonor->EnzymeAmino Group TransferProduct(S)-1-(3,5-Difluorophenyl)ethylamine(Chiral Amine)Enzyme->ProductStereoselectiveAmination (>99% ee)ByProductAcetone(Volatile Co-product)Enzyme->ByProductDeamination

Figure 1: Asymmetric synthesis of the target amine using an ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

12

Experimental Protocols

Protocol A: Chemical Synthesis via Reductive Amination

Use this protocol for gram-scale preparation when biocatalysts are unavailable.[1]

Reagents: 3,5-Difluoroacetophenone, Ammonium Acetate, Sodium Cyanoborohydride (

1
  • Imine Formation:

    • Dissolve 3,5-difluoroacetophenone (1.0 eq) in anhydrous Methanol (0.5 M concentration).

    • Add Ammonium Acetate (10.0 eq) to the solution.

    • Stir at room temperature for 2 hours under an inert atmosphere (

      
      ) to form the imine intermediate in situ.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Carefully add Sodium Cyanoborohydride (1.5 eq) portion-wise. Caution: Generates HCN gas if acidified; keep basic.[1]

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Quench with 1N NaOH to pH > 10.

    • Extract with Dichloromethane (DCM) x3.

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude oil is a racemate. Purify via flash chromatography (SiO2, DCM/MeOH/NH3 95:5:1).[1]

    • Yield: Typically 75-85%.[1]

Protocol B: Biocatalytic Synthesis (High Enantiopurity)

Use this protocol for high-value pharmaceutical intermediates requiring >99% ee.[1]

Reagents: 3,5-Difluoroacetophenone, Isopropylamine (IPA), PLP (cofactor), DMSO,

1
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate).[1]

  • Reaction Setup:

    • In a reaction vessel, add the Buffer solution.

    • Add Isopropylamine (1.0 M final concentration) as the amine donor. Adjust pH back to 7.5 if necessary.

    • Add 3,5-Difluoroacetophenone (50 mM final concentration) dissolved in DMSO (10% v/v final DMSO content).

    • Add

      
      -Transaminase enzyme powder (2-5 mg/mL).[1]
      
  • Incubation:

    • Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • Note: Leave the system slightly open (with a filter) to allow acetone (byproduct) to evaporate, shifting equilibrium toward the product.

  • Isolation:

    • Acidify to pH 2 with 6N HCl to quench enzyme and protonate the amine.

    • Extract unreacted ketone with Ethyl Acetate (discard organic layer).

    • Basify aqueous layer to pH 12 with 10N NaOH.

    • Extract the chiral amine product into Methyl tert-butyl ether (MTBE).

    • Concentrate to yield (S)-1-(3,5-Difluorophenyl)ethylamine.[1][]

Decision Matrix: When to Use This Amine?

Use the following logic flow to determine if 1-(3,5-Difluorophenyl)ethylamine is the correct choice for your application.

Decision_MatrixStartStart: Selecting a Chiral AmineQ1Is the target applicationMedicinal Chemistry?Start->Q1Q2Is metabolic stabilityof the phenyl ring a concern?Q1->Q2YesQ3Is the applicationChiral Resolution?Q1->Q3No (Synthesis/Resolution)Result_UseUSE 1-(3,5-Difluorophenyl)ethylamineQ2->Result_UseYes (Block Metabolism)Result_PEAUse Standard 1-PhenylethylamineQ2->Result_PEANo (Cost is priority)Q4Did 1-Phenylethylamine (PEA)fail to crystallize?Q3->Q4Q4->Result_UseYes (Alter Solubility)Q4->Result_PEANo (PEA works fine)

Figure 2: Decision matrix for selecting between fluorinated and non-fluorinated chiral amines.

References

  • Coscolín, C., et al. (2021).[5] "ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine." Catalysts, 11(3), 307.[1][5] Link[1]

    • Context: Establishes the biocatalytic protocol for fluorin
  • Fujii, T., et al. (2015). "Alpha-substituted glycinamide derivative."[1] WO Patent 2015108136A1. Link

    • Context: Describes the use of fluorinated amine deriv
  • Gomm, A., et al. (2016). "Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds." Chemistry – A European Journal, 22(36). Link[1]

    • Context: Demonstrates the utility of transaminases in synthesizing complex chiral amine scaffolds.[2][5][3][6]

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11.[1]

    • Context: Authoritative source on the "Fluorine Effect" (lipophilicity and metabolic blocking).
  • Stirner, W., et al. (2020). "Process for preparation of 3,5-difluorobenzyl derivatives." Indian Patent Application 201911003923. Link

    • Context: Provides background on the synthesis of the 3,5-difluorophenyl core.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.